5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 4-chlorobenzaldehyde with 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 5-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 5-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
The uniqueness of 5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H15ClN2O2 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H15ClN2O2/c1-14-2-9-18(10-3-14)25-21(26)19-11-8-17(12-20(19)22(25)27)24-13-15-4-6-16(23)7-5-15/h2-13H,1H3 |
InChI Key |
BLDOLSNXOICOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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